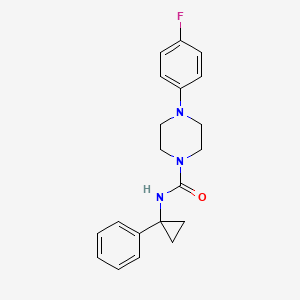
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as CYT387, is a chemical compound that belongs to the class of JAK inhibitors. JAK inhibitors are a group of drugs that have been developed to treat various diseases, including cancer and autoimmune disorders. CYT387 is a promising drug candidate that has shown potential in preclinical studies.
Mecanismo De Acción
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the activity of JAK2, which is a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. JAK2 is involved in the signaling pathway that regulates the production of blood cells, and its overactivity has been linked to the development of myeloproliferative neoplasms, a group of blood cancers. By inhibiting JAK2, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. This compound can also reduce the production of inflammatory mediators, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2, which makes it an ideal tool for studying the role of JAK2 in disease development. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is to investigate its potential as a treatment for myeloproliferative neoplasms, a group of blood cancers that are characterized by the overproduction of blood cells. Another potential direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to develop more effective formulations of the drug.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with cyclohexylmagnesium bromide, followed by the reaction of the resulting product with butyryl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of JAK2, a protein that plays a crucial role in the development of certain types of cancer and autoimmune disorders. This compound has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-13-15(11-12-17(14)21-2)7-6-10-18(20)19-16-8-4-3-5-9-16/h11-13,16H,3-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQXBUIHFWRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

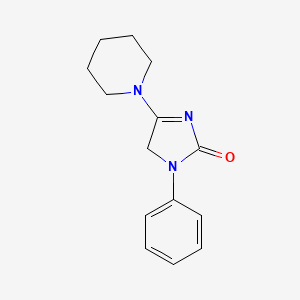
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
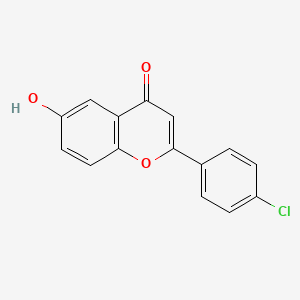
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
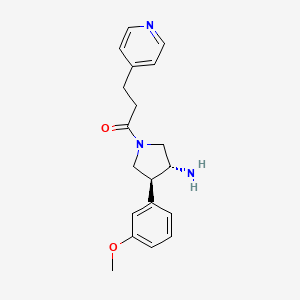
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)
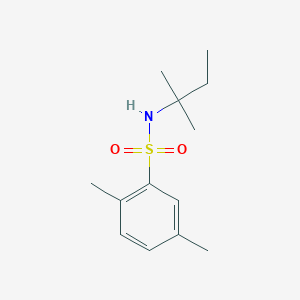
![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)
